N-butyl-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-3-methoxybenzamide

Lipophilicity Membrane permeability N-alkyl chain optimization

N-butyl-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-3-methoxybenzamide (CAS 898413-24-6) is a synthetic sulfolane-derived benzamide with molecular formula C16H23NO4S and molecular weight 325.4 g/mol. It belongs to the tetrahydrothiophene-1,1-dioxide (sulfolane) benzamide class, a scaffold associated with G protein-gated inwardly rectifying potassium (GIRK/Kir3) channel activation.

Molecular Formula C16H23NO4S
Molecular Weight 325.42
CAS No. 898413-24-6
Cat. No. B2640330
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-butyl-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-3-methoxybenzamide
CAS898413-24-6
Molecular FormulaC16H23NO4S
Molecular Weight325.42
Structural Identifiers
SMILESCCCCN(C1CCS(=O)(=O)C1)C(=O)C2=CC(=CC=C2)OC
InChIInChI=1S/C16H23NO4S/c1-3-4-9-17(14-8-10-22(19,20)12-14)16(18)13-6-5-7-15(11-13)21-2/h5-7,11,14H,3-4,8-10,12H2,1-2H3
InChIKeyOYCZKVJOVUYLGZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-Butyl-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-3-methoxybenzamide (CAS 898413-24-6) for Ion Channel Modulator Research


N-butyl-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-3-methoxybenzamide (CAS 898413-24-6) is a synthetic sulfolane-derived benzamide with molecular formula C16H23NO4S and molecular weight 325.4 g/mol [1]. It belongs to the tetrahydrothiophene-1,1-dioxide (sulfolane) benzamide class, a scaffold associated with G protein-gated inwardly rectifying potassium (GIRK/Kir3) channel activation [2]. Computed properties include XLogP3-AA 2.2, 0 hydrogen bond donors, 4 hydrogen bond acceptors, rotatable bond count 6, and topological polar surface area 72.1 Ų [1]. The compound is cataloged by Life Chemicals (ID: F2545-0071) as a research screening molecule [1].

Why Generic Substitution Fails for N-Butyl-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-3-methoxybenzamide in GIRK-Targeted Studies


Substituting N-butyl-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-3-methoxybenzamide with a generic sulfolane benzamide or a commercial GIRK activator such as ML297 introduces multiple uncontrolled variables. The N-butyl substituent directly controls lipophilicity (XLogP3-AA 2.2) and influences membrane permeability kinetics, while the 3-methoxy group modulates hydrogen bond acceptor geometry and ring electronics in ways not replicated by para-substituted or unsubstituted analogs [1]. The thiolane-1,1-dioxide scaffold itself offers a distinct metabolic stability advantage over prototypical urea-based GIRK activators (e.g., ML297), as demonstrated by Sharma et al. (2021), who identified nanomolar-potency GIRK1/2 activators in this scaffold with improved tier-1 DMPK profiles compared to urea leads [2]. Each structural variation—N-alkyl chain length, methoxy position, or core scaffold—alters the balance between potency, selectivity, metabolic stability, and solubility; therefore, in-class substitution without direct comparative data risks loss of the precise pharmacological signature that defines this compound.

Quantitative Evidence Guide: N-Butyl-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-3-methoxybenzamide vs. Closest Analogs


Lipophilicity Control: N-Butyl vs. N-Ethyl Substitution Drives XLogP3-AA Difference

The N-butyl substituent of the target compound confers an XLogP3-AA of 2.2 [1]. The closest analog, N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-ethyl-3-methoxybenzamide (CAS 898425-00-8), has a predicted XLogP3-AA approximately 0.8–1.2 log units lower based on established Hansch π values for the ethyl-to-butyl homologous change (Δπ ≈ 1.0) [2]. This difference shifts the target compound further into the permeability-favorable range for CNS penetration while maintaining aqueous solubility domain boundaries.

Lipophilicity Membrane permeability N-alkyl chain optimization

Hydrogen Bond Acceptor Architecture: 3-Methoxy Substitution vs. Unsubstituted Benzamide

The target compound possesses 4 hydrogen bond acceptors (two sulfone oxygens, amide carbonyl, methoxy oxygen) and 0 hydrogen bond donors [1]. By contrast, the unsubstituted analog N-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide (CAS 898413-16-6) has only 3 hydrogen bond acceptors and lacks the electron-donating methoxy group [2]. The methoxy group contributes to an increased topological polar surface area (72.1 Ų vs. estimated ~55–60 Ų for the unsubstituted analog) and alters ring electronics, which may affect π-stacking and polar interactions within the GIRK channel binding pocket.

Hydrogen bonding Target engagement 3-Methoxybenzamide pharmacophore

Metabolic Stability Advantage of the Sulfone Scaffold Over Urea-Based GIRK Activators

Although direct metabolic stability data for N-butyl-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-3-methoxybenzamide are not yet published, compounds bearing the identical thiolane-1,1-dioxide head group have been shown to possess improved metabolic stability over prototypical urea-based GIRK1/2 activators such as ML297 [1]. In the Sharma et al. (2021) series, N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)acetamide ethers displayed nanomolar GIRK1/2 potency with enhanced tier-1 DMPK profiles [1]. ML297, the most widely used GIRK1/2 activator, has an EC50 of 160 nM for GIRK1/2 but is notably metabolically labile due to its urea linkage [2].

Metabolic stability DMPK GIRK1/2 activation

Rotatable Bond Count and Conformational Flexibility: N-Butyl Linked to Thiolane-3-yl Position vs. N-Methyl or Cyclic Analogs

The target compound has 6 rotatable bonds (butyl chain contributing 3, plus ring-to-amide, methoxy, and two ring-amide bonds) [1]. This is 2 more rotatable bonds than the N-ethyl analog N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-ethyl-3-methoxybenzamide (estimated 4 rotatable bonds) [2]. The additional conformational flexibility from the butyl chain increases the entropic penalty upon binding, which may shift binding kinetics toward faster off-rates compared to the more constrained N-ethyl or N-methyl analogs, a factor that can be functionally relevant in electrophysiology studies where activation kinetics shape observed channel behavior.

Conformational entropy Binding kinetics Rotatable bonds

Recommended Research and Industrial Application Scenarios for N-Butyl-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-3-methoxybenzamide


GIRK1/2 Channel Activator Screening and Electrophysiology SAR Campaigns

This compound is best deployed as a probe within GIRK1/2 (Kir3.1/Kir3.2) activator structure–activity relationship (SAR) studies, where the sulfone head group provides a metabolically stable alternative to urea-based activators such as ML297 [1]. Its computed lipophilicity (XLogP3-AA 2.2) and zero hydrogen bond donor count [2] make it a candidate for thallium flux or patch-clamp electrophysiology assays requiring prolonged compound stability in physiological buffer. Researchers should directly compare with N-ethyl or N-methyl analogs to resolve the N-alkyl chain contribution to potency and kinetics.

CNS Drug Discovery Lead Optimization: Balancing Lipophilicity and Metabolic Stability

The N-butyl-3-methoxybenzamide substitution pattern provides a central nervous system (CNS)-compatible computed property profile (XLogP3-AA 2.2, TPSA 72.1 Ų) [2]. Coupled with the class-level metabolic stability advantage of the sulfone scaffold over urea-based GIRK activators [1], this compound can serve as a starting point for medicinal chemistry optimization toward neurological indications such as epilepsy, anxiety, or pain, where GIRK1/2 modulation is therapeutically relevant. Direct comparative DMPK profiling against ML297 and VU0810464 is recommended to quantify the stability improvement.

Chemical Biology Tool Compound for Studying GPCR-GIRK Signaling Pathways

As a member of the thiolane-1,1-dioxide benzamide class with GIRK-activating potential [1], this compound may function as a chemical probe to dissect the role of GIRK channels in GPCR-mediated inhibitory signaling. Its structural features—particularly the 3-methoxy group contributing to ring electronics and the butyl chain modulating membrane interactions—offer distinct pharmacological fingerprints that differentiate it from pyrazole-urea (ML297) or pyrazole-acetamide (VU0810464) chemotypes [1]. Use in co-application studies with GPCR agonists is warranted to map signaling bias.

Sulfolane-Based Scaffold Exploration in Ion Channel Drug Discovery Libraries

The compound is a structurally characterized member of the sulfolane-benzamide combinatorial library (Life Chemicals F2545-0071 series) [2], suitable for inclusion in diversity-oriented ion channel screening libraries. Its physicochemical descriptors—MW 325.4, XLogP3 2.2, 6 rotatable bonds—fall within lead-like chemical space [2]. Procurement for high-throughput screening against related potassium channels (e.g., Kv7, Kir2.1) may reveal off-target activity profiles and selectivity windows that inform the broader therapeutic potential of the sulfolane-benzamide class.

Quote Request

Request a Quote for N-butyl-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-3-methoxybenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.